Cryptocyanin

Übersicht

Beschreibung

Cryptocyanine is a fluorescent dye . It is closely related structurally and phylogenetically to arthropod hemocyanin . Despite losing the ability to bind oxygen, cryptocyanine continues to be synthesized, indicating that it has been exploited to carry out new functions .

Molecular Structure Analysis

Cryptocyanin has a similar sequence and hexameric quaternary structure to hemocyanin . It lacks several of the six critical copper-binding histidines, which is why it has lost the ability to bind oxygen .Physical And Chemical Properties Analysis

Cryptocyanine is a fluorescent dye . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Cryptocyanin (NK-4) in der wissenschaftlichen Forschung: This compound, auch bekannt als NK-4, ist eine Verbindung mit verschiedenen Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie detaillierte Abschnitte, die sich auf einzigartige Anwendungen konzentrieren:

Potenzielle therapeutische Anwendungen

Die vielfältigen Wirkungen von NK-4 deuten auf sein Potenzial als therapeutisches Mittel in verschiedenen medizinischen Bereichen hin, obwohl spezifische Anwendungen noch untersucht werden.

Weitere Informationen zu den einzelnen Anwendungen und laufenden Forschungsarbeiten finden Sie in den vollständigen Texten, die über wissenschaftliche Datenbanken und Zeitschriften zugänglich sind . Bitte lassen Sie mich wissen, wenn Sie weitere Details zu einer dieser Anwendungen benötigen.

Wirkmechanismus

Target of Action

Cryptocyanine, also known as NK-4, plays a key role in the treatment of various diseases . It targets a range of conditions such as hay fever, bacterial infections, gum abscesses, herpes simplex virus (HSV)-1 infections, and peripheral nerve disease . It is also used to enhance wound healing and to expect antioxidative and neuroprotective effects .

Mode of Action

The mode of action of Cryptocyanine involves its interaction with the body’s immune system. It selectively eliminates IL-4 and IL-5 production by Th2 cells that have been activated by antigen or anti-CD3ε monoclonal antibody . This is accomplished by inhibiting the mRNA expression of the Th2-related transcription factors GATA-3 and NFATc1 .

Biochemical Pathways

Cryptocyanine affects several biochemical pathways. It has anti-allergic, anti-inflammatory, antiviral, antioxidative, and neuroprotective effects . These effects suggest that Cryptocyanine influences a variety of cellular processes, including cell fate, cell survival, and genome maintenance .

Pharmacokinetics

It is known that cryptocyanine is sold as an over-the-counter drug in drugstores and is approved for treating a variety of conditions . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cryptocyanine and their impact on its bioavailability.

Result of Action

The result of Cryptocyanine’s action is the alleviation of symptoms in a variety of diseases. For example, it is used to treat hay fever, bacterial infections, gum abscesses, and HSV-1 infections . It also enhances wound healing and provides antioxidative and neuroprotective effects .

Action Environment

The action environment of Cryptocyanine can influence its efficacy and stability. For instance, it has been shown that cryptocyanin is present in extremely high concentrations in the hemolymph of the crab during the premolt portion of the molt cycle . This suggests that the environment in which Cryptocyanine is used can affect its function and effectiveness.

Safety and Hazards

Zukünftige Richtungen

NK-4, a type of Cryptocyanine, plays a key role in the treatment of various diseases . The therapeutic effects of NK-4’s antioxidative and neuroprotective properties in animal models are now under development . It is expected that NK-4 could be developed in more therapeutic strategies to treat many types of diseases, such as neurodegenerative and retinal degenerative diseases .

Biochemische Analyse

Biochemical Properties

Cryptocyanine, despite losing the ability to bind oxygen, continues to be synthesized, indicating that it has been exploited to carry out new functions . It interacts with various biomolecules, including enzymes and proteins, in the biochemical reactions .

Cellular Effects

Cryptocyanine has a significant impact on various types of cells and cellular processes. It plays a major role in forming the new exoskeleton in the crab during the premolt portion of the molt cycle . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cryptocyanine exerts its effects at the molecular level through various mechanisms. Despite lacking several of the six critical copper-binding histidines, it continues to be synthesized, indicating that it has been exploited to carry out new functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cryptocyanine change over time. It is present in extremely high concentrations in the hemolymph of the crab during the premolt portion of the molt cycle .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Cryptocyanine involves a multi-step process that includes the synthesis of intermediate compounds. The key steps include the formation of the indole ring system, the introduction of the cyano group, and the formation of the final product through a condensation reaction.", "Starting Materials": [ "Indole", "Bromoacetonitrile", "Sodium hydride", "Acetic anhydride", "Ethanol", "Sodium hydroxide", "Benzaldehyde", "Methanol", "Ammonium acetate", "Acetic acid", "Sodium carbonate", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium azide", "Copper sulfate" ], "Reaction": [ "Step 1: Synthesis of 2-bromoindole", "Indole is reacted with bromoacetonitrile in the presence of sodium hydride in ethanol to yield 2-bromoindole.", "Step 2: Synthesis of 2-cyanoindole", "2-bromoindole is reacted with sodium cyanide in the presence of copper sulfate in water to yield 2-cyanoindole.", "Step 3: Synthesis of 2-acetamido-3-(2-cyano-2-propen-1-yl)indole", "2-cyanoindole is reacted with benzaldehyde and ammonium acetate in acetic acid to yield 2-acetamido-3-(2-cyano-2-propen-1-yl)indole.", "Step 4: Synthesis of 2-acetamido-3-(2-cyano-2-propen-1-yl)-5,6-dimethylindole", "2-acetamido-3-(2-cyano-2-propen-1-yl)indole is reacted with sulfuric acid and methanol to yield 2-acetamido-3-(2-cyano-2-propen-1-yl)-5,6-dimethylindole.", "Step 5: Synthesis of Cryptocyanine", "2-acetamido-3-(2-cyano-2-propen-1-yl)-5,6-dimethylindole is reacted with sodium nitrite and hydrochloric acid to yield the diazonium salt, which is then reacted with sodium azide in the presence of copper sulfate to yield Cryptocyanine." ] } | |

CAS-Nummer |

4727-50-8 |

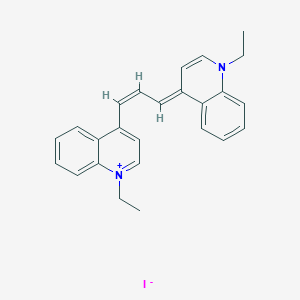

Molekularformel |

C25H25N2.I C25H25IN2 |

Molekulargewicht |

480.4 g/mol |

IUPAC-Name |

(4Z)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide |

InChI |

InChI=1S/C25H25N2.HI/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

CEJANLKHJMMNQB-UHFFFAOYSA-M |

Isomerische SMILES |

CCN1C=C/C(=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] |

SMILES |

CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |

Kanonische SMILES |

CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |

Andere CAS-Nummern |

4727-50-8 |

Physikalische Beschreibung |

Dark green crystalline powder; [Acros Organics MSDS] |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

1,1'-diethyl-4,4'-carbocyanine crytocyanine kryptocyanine kryptocyanine, ethyl sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

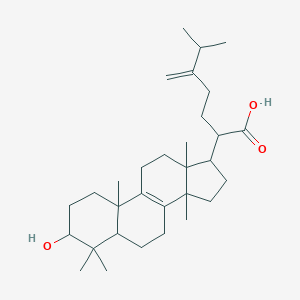

Feasible Synthetic Routes

Q & A

Q1: What is cryptocyanine and what is its molecular formula?

A1: Cryptocyanine is an organic dye belonging to the cyanine family. Its full chemical name is 1,1'-diethyl-4,4'-carbocyanine iodide, and its molecular formula is C25H25IN2. []

Q2: What are the characteristic spectroscopic features of cryptocyanine?

A2: Cryptocyanine exhibits strong absorption and fluorescence in the red and near-infrared regions. Its absorption maximum lies around 700 nm, making it suitable for use with ruby lasers. [, , , , ]

Q3: How does the fluorescence quantum yield of cryptocyanine compare to other near-infrared dyes?

A3: Cryptocyanine has a relatively low fluorescence quantum yield (Φ(f)) of 0.012 in ethanol. This is considerably lower than commercially available dyes like rhodamine 101 (Φ(f) = 0.913) or HITCI (Φ(f) = 0.283) but comparable to other near-infrared dyes like IR-125 (Φ(f) = 0.132). []

Q4: Can you elaborate on the photochemical processes cryptocyanine undergoes upon excitation?

A4: Upon photoexcitation, cryptocyanine undergoes trans-cis photoisomerization along its conjugated chain. This process competes with fluorescence and contributes to the dye's relatively short excited state lifetime and low fluorescence quantum yield. [, ]

Q5: What is the significance of spectral hole burning observed in cryptocyanine solutions?

A5: Spectral hole burning in cryptocyanine solutions reveals the inhomogeneous broadening of its absorption band. This means the absorption band comprises narrower components, each corresponding to a slightly different molecular environment. This phenomenon has implications for the dye's behavior as a saturable absorber in laser applications. [, , ]

Q6: How can cryptocyanine solutions be stabilized for use as Q-switches in high-peak-power ruby lasers?

A7: Cryptocyanine solutions used as Q-switches can be stabilized by: - Using glass cells opaque to ultraviolet radiation below 300 nm, which is the primary cause of photodecomposition. [, ] - Deoxygenating the solutions and sealing them in vacuum-tight containers. []

Q7: What are the primary applications of cryptocyanine in laser technology?

A8: Cryptocyanine has been historically important in laser technology, primarily as a: - Passive Q-switch: Its saturable absorption properties enable the generation of giant pulses in ruby lasers. [, , , , , , ] - Mode-locking element: It can facilitate the generation of ultrashort pulses in mode-locked ruby lasers. [, , , ]

Q8: What limits the use of cryptocyanine in high-power laser applications?

A10: Cryptocyanine's photostability becomes a limiting factor in high-power laser applications. Its tendency to decompose under intense ultraviolet and visible light necessitates stabilization techniques. [, , , ]

Q9: How does the energy transfer process contribute to the operation of infrared dye lasers utilizing cryptocyanine?

A11: In infrared dye lasers, cryptocyanine can act as an energy acceptor in energy transfer dye lasers (ETDL). Dyes like Nile Blue, excited by a nitrogen laser, can transfer energy to cryptocyanine, leading to laser emission in the 700-900 nm range. []

Q10: What are the advantages of using a pulsed laser diode over conventional sources for measuring picosecond fluorescence lifetimes in dyes like cryptocyanine?

A12: Pulsed laser diodes offer several advantages: - Cost-effectiveness compared to traditional mode-locked lasers. - Ease of use and integration into single-photon timing setups. - Ability to accurately determine picosecond fluorescence lifetimes of short-lived dyes like cryptocyanine. []

Q11: Are there any known biological applications of cryptocyanine?

A13: While not directly a therapeutic agent, cryptocyanine's analog, NK-4, shows diverse biological activities. This suggests cryptocyanine itself could be a valuable starting point for developing novel therapeutic agents. []

Q12: What is NK-4, and how is it related to cryptocyanine?

A14: NK-4 is a synthetic derivative of cryptocyanine. It exhibits various pharmacological activities, including anti-allergic, anti-inflammatory, wound healing, antiviral, antioxidative, and neuroprotective effects. [, ]

Q13: What are the known molecular targets of NK-4, and how does it exert its effects?

A15: One of the identified targets of NK-4 is the TRPV2 channel, a protein involved in various cellular processes. NK-4 inhibits TRPV2 activation, potentially explaining its anti-allergic and other therapeutic benefits. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)